

# Application of Bongkreikic Acid- $^{13}\text{C}_{28}$ in Food Safety Analysis

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## Compound of Interest

Compound Name: Bongkreikic acid- $^{13}\text{C}_{28}$

Cat. No.: B12372962

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## Introduction

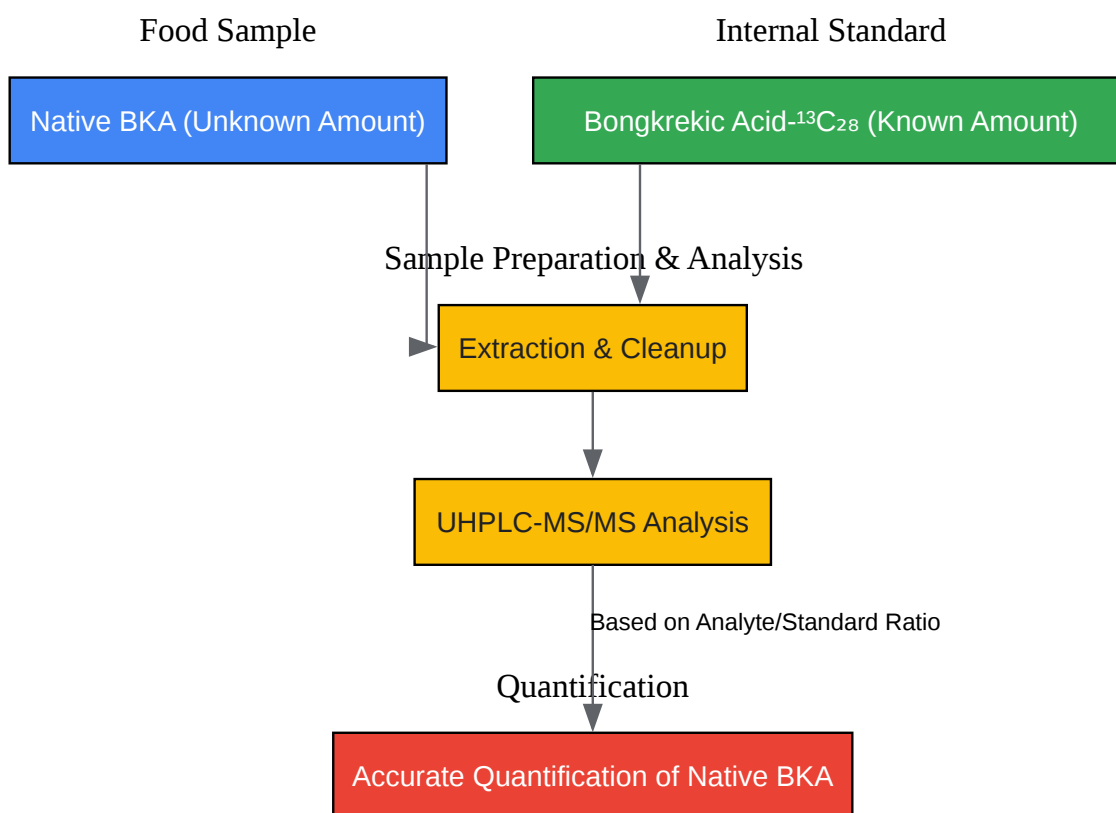
Bongkreikic acid (BKA) is a potent mitochondrial toxin produced by the bacterium *Burkholderia gladioli* pathovar *cocovenenans*.<sup>[1]</sup> It has been implicated in numerous foodborne illness outbreaks, with mortality rates ranging from 30% to 100%.<sup>[1][2]</sup> The toxin is heat-stable and can be found in fermented coconut and corn products, as well as other foods like wet rice noodles and rehydrated mushrooms.<sup>[1][3]</sup> Due to its severe toxicity and the potential for fatal outcomes from ingesting as little as 1-1.5 mg, sensitive and accurate detection methods are crucial for food safety.<sup>[1]</sup>

The analysis of bongkreikic acid in complex food matrices is challenging due to matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Bongkreikic acid- $^{13}\text{C}_{28}$ , is the gold standard for compensating for these matrix effects in mass spectrometry-based methods. This application note details the use of Bongkreikic acid- $^{13}\text{C}_{28}$  in the sensitive and accurate quantification of bongkreikic acid in food samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

## Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g.,  $^{13}\text{C}$ -labeled) to a sample before processing. The labeled standard is chemically identical to the native analyte and therefore behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer.

By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any sample loss or matrix-induced signal variation will affect both the analyte and the standard equally.



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Caption: Principle of Isotope Dilution using Bongkreikic Acid-<sup>13</sup>C<sub>28</sub>.

## Experimental Protocols

### Sample Preparation and Extraction

This protocol is a generalized procedure based on methods for analyzing bongkreikic acid in food matrices.[4][5][6] Optimization may be required for different sample types.

Materials:

- Food sample (e.g., fermented corn flour, rice noodles, tremella fuciformis)
- Bongkreikic acid- $^{13}\text{C}_{28}$  internal standard (IS) solution (concentration to be optimized based on expected analyte levels)
- Extraction solvent: 90% acetone with 1% formic acid[5] or acetonitrile (ACN)[7]
- Vortex mixer
- Centrifuge
- 0.22  $\mu\text{m}$  syringe filters

#### Procedure:

- Weigh a homogenized portion of the food sample (e.g., 1-5 g) into a centrifuge tube.
- Spike the sample with a known amount of Bongkreikic acid- $^{13}\text{C}_{28}$  internal standard solution.
- Add the extraction solvent to the tube (e.g., 5-10 mL).
- Vortex the mixture vigorously for a specified time (e.g., 5-10 minutes) to ensure thorough extraction.
- Centrifuge the sample at high speed (e.g., 10,000 rcf for 15 minutes) to pellet solid material.  
[7]
- Collect the supernatant.
- For cleaner samples, the supernatant can be directly filtered through a 0.22  $\mu\text{m}$  filter into an autosampler vial. For more complex matrices, an additional cleanup step such as solid-phase extraction (SPE) may be necessary.
- The sample is now ready for UHPLC-MS/MS analysis.

## UHPLC-MS/MS Analysis

The following are typical UHPLC-MS/MS parameters for the analysis of bongkreikic acid.[7][8]  
[9][10]

#### Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer.

#### Chromatographic Conditions:

- Column: A C18 or biphenyl column is commonly used (e.g., Hypersil Gold C18, 150 x 2.1 mm, 1.8  $\mu$ m).[7]
- Mobile Phase A: 0.1% formic acid in water.[7][9]
- Mobile Phase B: 0.1% formic acid in acetonitrile[7] or methanol.[9]
- Gradient Elution: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, and then re-equilibrates. For example: 0-1 min, 20% B; 1-8 min, 20-95% B; 8-12 min, 95% B; followed by a re-equilibration period.[7]
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10  $\mu$ L.[7][9]
- Column Temperature: 30-40 °C.

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), with studies showing that positive mode detection of ammonium adducts can yield higher response intensities for BKA isomers.[8][10]
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both native bongkreikic acid and Bongkreikic acid- $^{13}\text{C}_{28}$  need to be determined and optimized. For example, for native BKA, precursor ions could be  $[\text{M}-\text{H}]^-$  or  $[\text{M}+\text{NH}_4]^+$ , and for the  $^{13}\text{C}_{28}$ -labeled standard, these would be shifted by the corresponding mass difference.

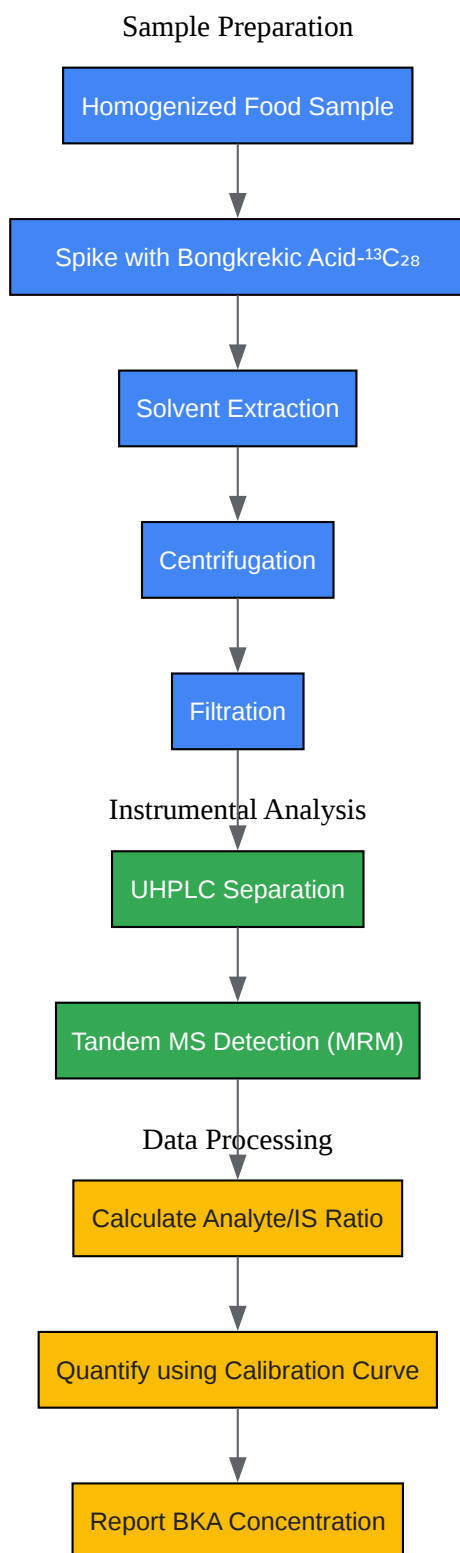
## Data Presentation

The use of Bongkreikic acid- $^{13}\text{C}_{28}$  as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical performance characteristics of such methods for the analysis of bongkreikic acid in food and biological matrices.

Parameter	Food Matrices[4][6][10]	Biofluids (Plasma & Urine) [7][9]
Linearity Range	0.25–500 µg/kg	2.5–500 ng/mL
Limit of Quantification (LOQ)	0.25 µg/kg	2.5 ng/mL
Recovery	82.32–114.84%	Not explicitly stated, but compensated by IS
Precision (RSD)	Intraday & Interday: < 12.67%	Not explicitly stated, but meets FDA guidelines

## Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of bongkreikic acid in food samples using an isotope-labeled internal standard.



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Caption: Workflow for BKA analysis with isotope dilution.

## Conclusion


The use of Bongkreikic acid- $^{13}\text{C}_{28}$  as an internal standard in UHPLC-MS/MS analysis provides a robust, accurate, and sensitive method for the quantification of bongkreikic acid in various food matrices. This approach effectively mitigates the impact of matrix effects, ensuring reliable data for food safety monitoring and risk assessment. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and drug development.

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